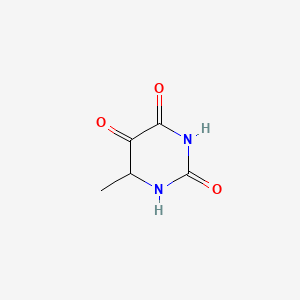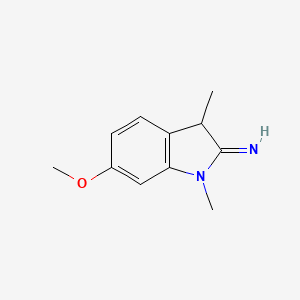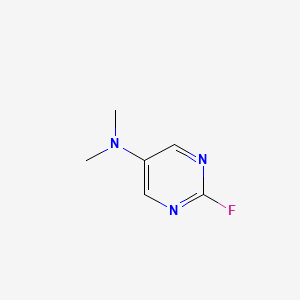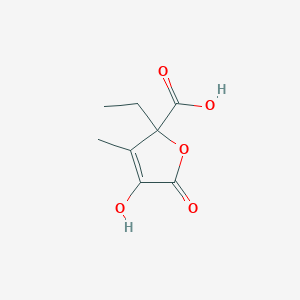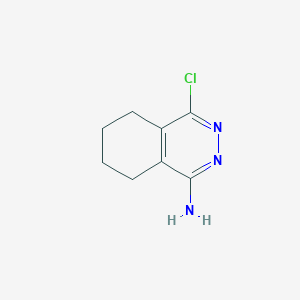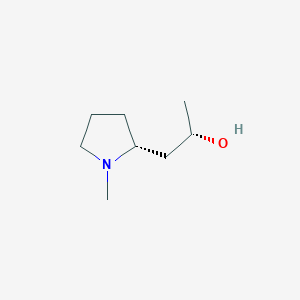
(+)-Pseudohygroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(®-1-Methylpyrrolidin-2-yl)propan-2-ol is a chiral compound with significant importance in various fields of chemistry and biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(®-1-Methylpyrrolidin-2-yl)propan-2-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of (S)-1-(®-1-Methylpyrrolidin-2-yl)propan-2-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, are common to achieve the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(®-1-Methylpyrrolidin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
(S)-1-(®-1-Methylpyrrolidin-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(®-1-Methylpyrrolidin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-ol: A simple alcohol with similar structural features but lacks the chiral pyrrolidine ring.
Pyrrolidine: A cyclic amine that forms the core structure of (S)-1-(®-1-Methylpyrrolidin-2-yl)propan-2-ol.
1-Methylpyrrolidine: A methylated derivative of pyrrolidine, similar in structure but without the propanol moiety.
Uniqueness
(S)-1-(®-1-Methylpyrrolidin-2-yl)propan-2-ol is unique due to its chiral centers and the combination of a pyrrolidine ring with a propanol group. This structural complexity allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
496-48-0 |
|---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
(2S)-1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
CWMYODFAUAJKIV-JGVFFNPUSA-N |
Isomerische SMILES |
C[C@@H](C[C@H]1CCCN1C)O |
Kanonische SMILES |
CC(CC1CCCN1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)

